An In-Depth Technical Guide to 2-(4-Nonylphenoxy)acetic acid-d2
An In-Depth Technical Guide to 2-(4-Nonylphenoxy)acetic acid-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Nonylphenoxy)acetic acid-d2, a deuterated internal standard crucial for the accurate quantification of its non-deuterated counterpart, 2-(4-Nonylphenoxy)acetic acid. The parent compound is a known metabolite of the endocrine disruptor 4-nonylphenol (B119669) and is of significant interest in environmental and toxicological research. This document details the chemical properties, synthesis, and analytical methodologies for 2-(4-Nonylphenoxy)acetic acid-d2. It also explores the toxicological profile and endocrine-disrupting mechanisms of 2-(4-Nonylphenoxy)acetic acid, providing valuable context for its analysis. The guide includes detailed experimental protocols, data tables for easy reference, and visualizations of key pathways and workflows to support researchers in their study of this compound.
Chemical Identity and Properties
2-(4-Nonylphenoxy)acetic acid-d2 is the deuterium-labeled form of 2-(4-Nonylphenoxy)acetic acid, where two hydrogen atoms on the acetic acid moiety have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-(4-Nonylphenoxy)acetic acid-d2 | N/A |
| CAS Number | 1219798-75-0 | N/A |
| Molecular Formula | C₁₇H₂₄D₂O₃ | N/A |
| Molecular Weight | 280.40 g/mol | N/A |
| Appearance | Solid or liquid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Store in a sealed, air-resistant place | [1] |
Table 2: Properties of Non-Deuterated 2-(4-Nonylphenoxy)acetic acid
| Property | Value | Reference |
| CAS Number | 3115-49-9 | [2] |
| Molecular Formula | C₁₇H₂₆O₃ | [2] |
| Molecular Weight | 278.39 g/mol | [2] |
| Density | 1.017 g/cm³ | [3] |
| pKa | 3.1 at 25 °C | [4] |
| log Kow | 5.8 (predicted for undissociated form), 3.6 at pH 5 | [4] |
Synthesis
Synthesis of 2-(4-Nonylphenoxy)acetic acid
The synthesis of the non-deuterated parent compound, 2-(4-Nonylphenoxy)acetic acid, is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Reaction Scheme:
Caption: Williamson Ether Synthesis of 2-(4-Nonylphenoxy)acetic acid.
Experimental Protocol: Williamson Ether Synthesis of 2-(4-Nonylphenoxy)acetic acid (General Procedure)
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Deprotonation of 4-Nonylphenol: 4-Nonylphenol is dissolved in a suitable solvent, and a strong base, such as sodium hydroxide, is added to deprotonate the phenolic hydroxyl group, forming the 4-nonylphenoxide ion.
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Nucleophilic Substitution: Chloroacetic acid is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid and displacing the chloride ion.
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Workup: The reaction mixture is typically acidified to protonate the carboxylic acid. The product is then extracted with an organic solvent and purified, often by recrystallization.
Deuteration of 2-(4-Nonylphenoxy)acetic acid
The introduction of deuterium at the alpha-position of the carboxylic acid can be achieved through various methods, often involving base-catalyzed exchange with a deuterium source like D₂O.
Analytical Methods
2-(4-Nonylphenoxy)acetic acid-d2 is primarily used as an internal standard in quantitative analysis by mass spectrometry.
Sample Preparation
Proper sample preparation is crucial for accurate analysis. The choice of method depends on the sample matrix.
General Workflow for Sample Preparation:
Caption: General sample preparation workflow for analysis.
Experimental Protocol: Sample Preparation for Water Samples (General)
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Collect the water sample in a clean container.
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Add a known amount of 2-(4-Nonylphenoxy)acetic acid-d2 internal standard solution to the sample.
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Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction (SPE) using an appropriate cartridge.
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Evaporate the organic extract to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of 2-(4-Nonylphenoxy)acetic acid.
Table 3: Typical LC-MS/MS Parameters
| Parameter | Typical Value |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), negative mode |
| MS/MS Transitions | Analyte-specific precursor-to-product ion transitions |
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is typically required to increase the volatility and thermal stability of the carboxylic acid.
Experimental Protocol: Derivatization for GC-MS Analysis (General)
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To the dried sample extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
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Heat the mixture (e.g., at 60-75°C) for a specified time to ensure complete derivatization.
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Inject an aliquot of the derivatized sample into the GC-MS.
Toxicology and Biological Activity of 2-(4-Nonylphenoxy)acetic acid
The toxicological profile of the non-deuterated form provides essential context for its analysis.
Table 4: Summary of Toxicological Data for 2-(4-Nonylphenoxy)acetic acid
| Endpoint | Result | Reference |
| Acute Oral Toxicity (LD₅₀, rat) | 1674 mg/kg bw | [4] |
| Skin Corrosion/Irritation | Corrosive | [4] |
| Serious Eye Damage/Irritation | Causes serious eye damage | [4] |
| Skin Sensitization | May cause an allergic skin reaction | [4] |
| Genotoxicity | Not expected to be genotoxic | [4] |
| Endocrine Activity | Weak estrogenic and anti-androgenic activity | [4] |
Endocrine Disruption
2-(4-Nonylphenoxy)acetic acid is a metabolite of 4-nonylphenol, a well-known endocrine-disrupting chemical.[3] It has been shown to interact with nuclear hormone receptors, potentially leading to adverse health effects.
Estrogen Receptor Signaling Pathway:
2-(4-Nonylphenoxy)acetic acid can act as a weak agonist for the estrogen receptor (ER), particularly ERα.[5] This interaction can initiate a signaling cascade that promotes cell proliferation, which is a concern for hormone-dependent cancers like breast cancer.[5]
Caption: Estrogen Receptor Signaling Pathway Activation.
Androgen Receptor Signaling Pathway:
In addition to its estrogenic effects, 2-(4-Nonylphenoxy)acetic acid has demonstrated anti-androgenic properties in vitro.[4] It can interfere with the normal functioning of the androgen receptor (AR), which is crucial for male reproductive development and function.
Caption: Androgen Receptor Signaling Pathway Antagonism.
Conclusion
2-(4-Nonylphenoxy)acetic acid-d2 is an indispensable tool for the accurate and precise quantification of its non-deuterated analog in various matrices. A thorough understanding of its chemical properties, synthesis, and analytical behavior, as well as the toxicological significance of the parent compound, is essential for researchers in the fields of environmental science, toxicology, and drug development. This guide provides a foundational resource to support such research endeavors.
References
- 1. 2-(4-Nonylphenoxy)acetic acid 3115-49-9, CasNo.3115-49-9 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 2. scbt.com [scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Integrative network toxicology and molecular docking reveal 4-Nonylphenol’s multifaceted mechanisms in breast cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
